2-{4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole
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Overview
Description
2-{4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole is a complex organic compound that features a benzothiazole core linked to a piperidine ring via a pyrimidin-2-yloxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole typically involves multiple steps:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with an appropriate leaving group on the benzothiazole core.
Introduction of the Pyrimidin-2-yloxy Methyl Group: This step involves the reaction of a pyrimidin-2-ol derivative with a suitable methylating agent, followed by its attachment to the piperidine ring through etherification.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzothiazole core or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated derivatives and nucleophiles or electrophiles under appropriate conditions (e.g., heat, solvent).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted benzothiazole or piperidine derivatives.
Scientific Research Applications
2-{4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to a therapeutic effect. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(Pyridin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole
- 2-{4-[(Pyrimidin-4-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole
- 2-{4-[(Pyrimidin-5-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole
Uniqueness
2-{4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the pyrimidin-2-yloxy group may confer distinct binding properties and selectivity towards certain molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H18N4OS |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C17H18N4OS/c1-2-5-15-14(4-1)20-17(23-15)21-10-6-13(7-11-21)12-22-16-18-8-3-9-19-16/h1-5,8-9,13H,6-7,10-12H2 |
InChI Key |
ABQDMVPAFUZNGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1COC2=NC=CC=N2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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